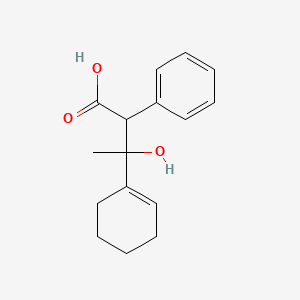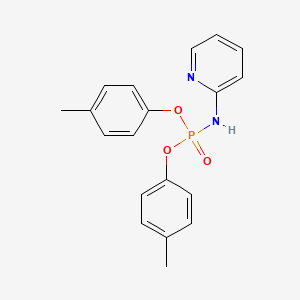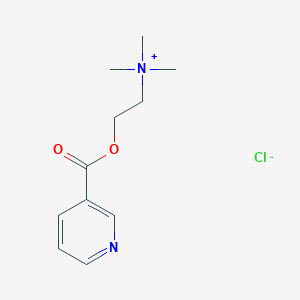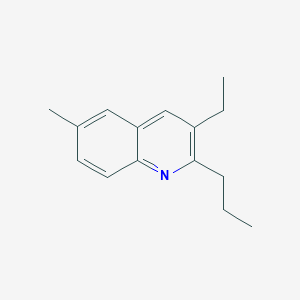
Quinoline, 3-ethyl-6-methyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3-ethyl-6-methyl-2-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-ethyl-6-methyl-2-propyl-quinoline, can be achieved through several classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable methods to minimize environmental impact. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other green reaction protocols . For example, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported for the synthesis of quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 3-ethyl-6-methyl-2-propyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of quinoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 3-ethyl-6-methyl-2-propyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline compounds can intercalate with DNA, inhibiting the replication of certain pathogens. They may also interact with enzymes or receptors, modulating biological processes . The exact mechanism depends on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
Quinoline, 3-ethyl-6-methyl-2-propyl- can be compared with other quinoline derivatives such as:
Quinoline, 6-methyl-: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Quinoline, 2-propyl-: Another derivative with distinct reactivity and applications.
Propiedades
Número CAS |
3299-45-4 |
|---|---|
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
3-ethyl-6-methyl-2-propylquinoline |
InChI |
InChI=1S/C15H19N/c1-4-6-14-12(5-2)10-13-9-11(3)7-8-15(13)16-14/h7-10H,4-6H2,1-3H3 |
Clave InChI |
SASZSVVBBYHWNT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C2C=C(C=CC2=N1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


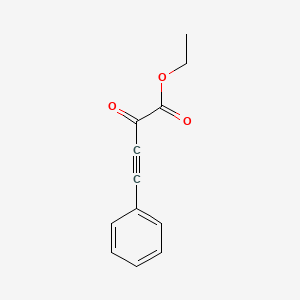

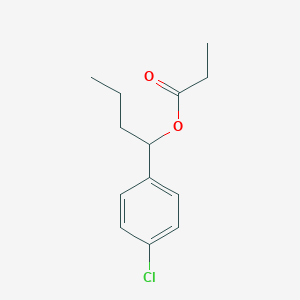
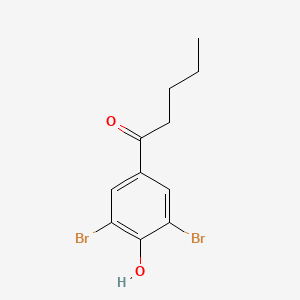

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
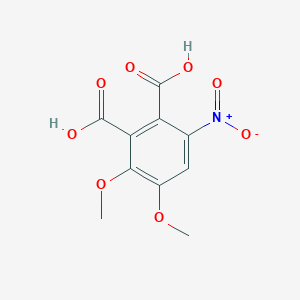
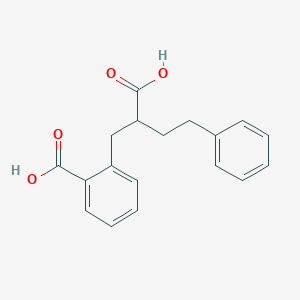
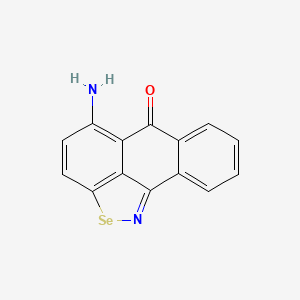
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
